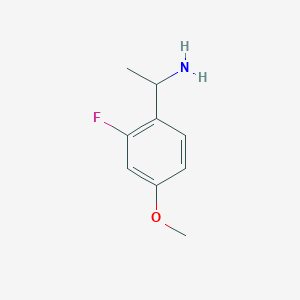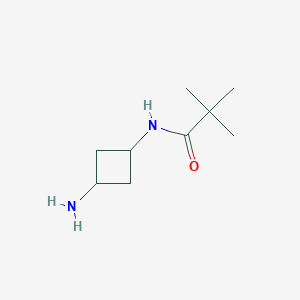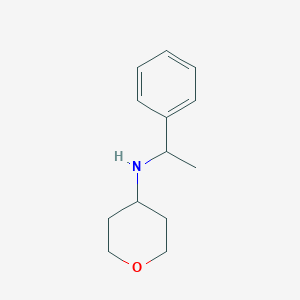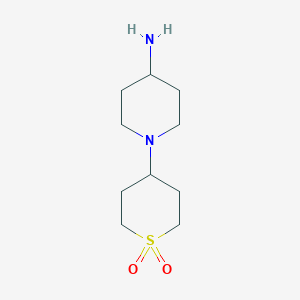![molecular formula C12H14F3N B1386458 {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine CAS No. 1086379-25-0](/img/structure/B1386458.png)
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine
説明
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine, also known as TFPCB, is an organic compound with a unique cyclobutyl structure. It is a versatile compound that has been used in a variety of scientific applications, including synthesis and drug development.
作用機序
The mechanism of action of {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is not fully understood. However, it is believed that {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine may act as an inhibitor of some enzymes, as well as a ligand for some proteins. In addition, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine may interact with other molecules in the body, such as hormones and neurotransmitters, to produce a variety of effects.
Biochemical and Physiological Effects
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine can inhibit the activity of some enzymes, such as cytochrome P450s. In addition, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been shown to interact with a variety of hormones and neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior and cognition.
実験室実験の利点と制限
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has several advantages for laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time. In addition, it is non-toxic and has low volatility, making it safe to handle in the laboratory. However, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine is relatively expensive, and its synthesis can be challenging, which may limit its use in some laboratory experiments.
将来の方向性
There are a number of potential future directions for {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine could be used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
科学的研究の応用
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been used in a variety of scientific applications, including drug development, organic synthesis, and biochemistry. In drug development, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been used as a building block to create novel compounds with potential therapeutic applications. In organic synthesis, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In biochemistry, {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine has been used to study enzyme structure and function, as well as protein-ligand interactions.
特性
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSBTFFGUUGLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



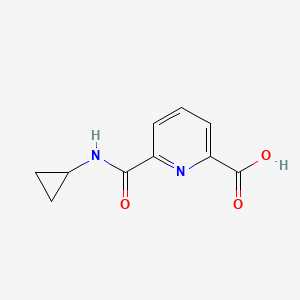
![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)
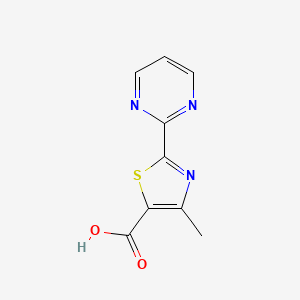

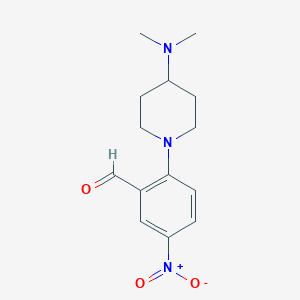
![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)
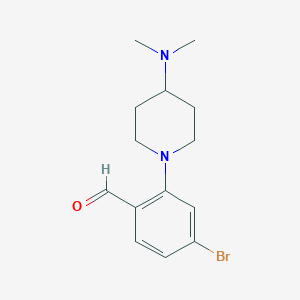
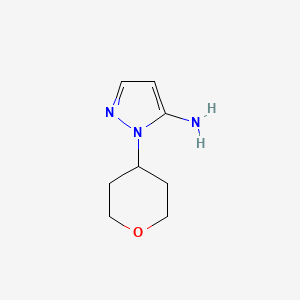
![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)
